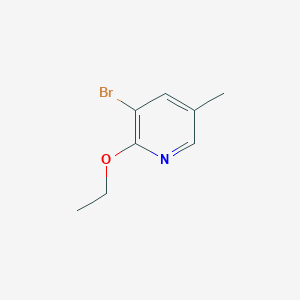

3-Bromo-2-ethoxy-5-methylpyridine

Description

Contextualization within the Field of Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govacs.org The carbon-halogen bond is a key functional handle, enabling a variety of subsequent bond-forming reactions with precise regiocontrol. nih.gov However, the synthesis of specific halopyridine isomers can be challenging. nih.govnih.gov

The electronic nature of the pyridine ring, being an electron-deficient π-system, makes it less reactive towards standard electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) derivatives. nih.gov Such reactions often require harsh conditions, including high temperatures and the use of strong acids, and can lead to mixtures of isomers. nih.gov Consequently, developing methods for the selective halogenation of pyridines is a significant area of research. nih.govnih.gov

The compound 3-Bromo-2-ethoxy-5-methylpyridine is a prime example of a selectively functionalized pyridine. The position of the bromine atom at the 3-position is particularly noteworthy, as direct C-H halogenation at this position can be difficult to achieve without specific directing groups or multi-step sequences. nih.gov The presence of the electron-donating ethoxy and methyl groups influences the reactivity of the pyridine ring, making this compound a tailored substrate for further synthetic modifications.

Significance of Pyridine Derivatives in Organic Synthesis and Beyond

Pyridine and its derivatives are cornerstones of heterocyclic chemistry, with their importance stemming from their unique electronic properties and versatility in chemical reactions. numberanalytics.comnih.gov The pyridine ring is a six-membered aromatic heterocycle, structurally related to benzene but with one carbon-hydrogen unit replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct characteristics, including basicity due to the lone pair of electrons on the nitrogen atom, which is not part of the aromatic system. nih.govglobalresearchonline.net

The applications of pyridine derivatives are extensive and impactful:

Pharmaceuticals: The pyridine scaffold is a common feature in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comglobalresearchonline.net Its ability to form hydrogen bonds and its favorable solubility profile contribute to its prevalence in medicinal chemistry. nih.govresearchgate.net

Agrochemicals: Many insecticides, herbicides, and fungicides incorporate pyridine rings in their molecular structure. numberanalytics.com

Materials Science: Pyridine-based compounds are utilized in the synthesis of functional materials such as conducting polymers and luminescent materials. numberanalytics.com

Catalysis and Reagents: Pyridine itself is a widely used polar, aprotic solvent and base catalyst in organic reactions. globalresearchonline.net

Pyridine derivatives serve as versatile intermediates, allowing for the introduction of various functional groups through reactions like electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net

Research Landscape and Potential Contributions of this compound Studies

The primary role of this compound in the current research landscape is that of a key intermediate in the synthesis of more elaborate molecules. pipzine-chem.com Its unique substitution pattern makes it a valuable precursor for creating compounds with potential biological activity. Research suggests that derivatives synthesized from this compound could have applications in several therapeutic areas. pipzine-chem.com

For instance, it is speculated that its structure could be incorporated into molecules targeting neurological diseases. pipzine-chem.com In the context of Parkinson's disease research, there is interest in compounds that might regulate dopaminergic nerve cell activity, and intermediates like this compound provide a starting point for developing such novel therapeutic agents. pipzine-chem.com Furthermore, studies have indicated that related pyridine structures have potential inhibitory effects on angiotensin-converting enzyme (ACE), which is a key target in the regulation of blood pressure. pipzine-chem.com

The bromine atom at the 3-position is particularly useful for synthetic transformations. It can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. This allows chemists to connect the pyridine core to other molecular fragments, building up the complex architectures required for modern drug discovery and materials science. The compound's utility as a building block is a central theme in its research applications. bldpharm.com

Table 2: Research Applications and Synthetic Utility

| Area of Research/Application | Role of this compound | Potential Outcome |

|---|---|---|

| Medicinal Chemistry | Key intermediate for drug synthesis. pipzine-chem.com | Development of new drugs for neurological or cardiovascular diseases. pipzine-chem.com |

| Organic Synthesis | Versatile building block for cross-coupling reactions. | Creation of complex biaryl compounds and other functionalized molecules. |

| Agrochemical Development | Precursor for novel pesticide structures. numberanalytics.com | Synthesis of new and effective agrochemicals. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-iodo-6-methoxy-2-methylpyridine |

| 3-Bromo-5-Methoxypyridine |

| 5-Amino-3-bromo-2-methoxypyridine |

| 3-Bromo-2-methoxy-6-methylpyridine |

| 3-Bromo-5-methoxy-2-methylpyridine |

| 5-methoxy-2-methylpyridine (B1356525) |

| 3-BROMO-2-HYDROXY-5-METHYLPYRIDINE |

| 3-Bromo-2-methylpyridine |

| 2-Methylpyridine |

| 2-chloro-3-nitropyridine |

| 3-bromo-2-iodo-4-methyl-5-nitropyridine |

| 3-bromo-2-chloro-4-methyl-5-nitropyridine |

| 5-AMINO-3-BROMO-2-METHYLPYRIDINE |

| 5-BroMo-6-Methylnicotinicacid |

| 2-Amino-5-bromo-3-methylpyridine |

| 2-amino-5-picoline |

| 3-Bromo-2-chloro-5-methylpyridine (B108326) |

| 3-bromo-2-methoxy-5-methylpyridine |

| 5-Bromo-2-methylpyridin-3-ol |

| 5-Bromo-3-ethoxy-2-methylpyridine |

| 8-Bromo-2-methylquinolin-3-ol |

| 2-(Aminomethyl)-5-bromopyridin-3-ol hydrochloride |

| 3-Bromo-5-(2-(2-methoxyethoxy)ethoxy)pyridine |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| 5-bromo-2-methylpyridin-3-amine |

| 2-BROMO-3-NITRO-5-METHYL PYRIDINE |

| 2-Hydroxy-5-methyl-3-nitropyridine |

| Macitentan |

| Bosentan |

| N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide |

| 2-Amino-5-bromopyridine |

| 5,5′-dimethyl-2,2′-bipyridine |

| 5-methyl-2,2′:6′,2″-terpyridine |

| 5-bromo-5″-methyl-2,2′:6′,2″-terpyridine |

| Benzene |

| Ethanol (B145695) |

| Dichloromethane |

| Acetic acid |

| Diethyl malonate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWWAXJNZMPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626651 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-82-7 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Ethoxy 5 Methylpyridine

Established Synthetic Pathways for Substituted Pyridines

Traditional synthetic routes to 3-Bromo-2-ethoxy-5-methylpyridine typically involve a sequence of reactions to build the desired substitution pattern on the pyridine (B92270) ring. These methods, while effective, often require multiple steps and purification processes.

Conventional Multistep Approaches

A common strategy for the synthesis of this compound involves a linear sequence starting from a simpler pyridine derivative. One plausible pathway begins with the appropriate pyridine precursor, followed by sequential introduction of the methyl, ethoxy, and bromo substituents. pipzine-chem.com

A typical multistep synthesis can be conceptualized as follows:

Methylation: Introduction of a methyl group at the 5-position of a suitable pyridine precursor. pipzine-chem.com This can be achieved using methylating agents like iodomethane (B122720) in the presence of a base. pipzine-chem.com

Ethoxylation: The introduction of the ethoxy group at the 2-position. This can be accomplished by reacting a 2-halopyridine intermediate with sodium ethoxide. pipzine-chem.com For instance, a precursor like 3-bromo-2-chloro-5-methylpyridine (B108326) can be synthesized from 2-amino-3-bromo-5-methylpyridine (B30763) via a Sandmeyer-type reaction. sigmaaldrich.com The subsequent etherification with sodium ethoxide would yield the target molecule.

Bromination: The final step is the regioselective introduction of a bromine atom at the 3-position. pipzine-chem.com

An alternative pathway could start from 2-amino-5-methylpyridine. Bromination of this starting material can yield 2-amino-3-bromo-5-methylpyridine. sigmaaldrich.com Diazotization of the amino group followed by hydrolysis would give 3-bromo-5-methylpyridin-2(1H)-one. Subsequent O-ethylation would then produce the final product.

| Step | Reactant | Reagents | Product | Notes |

| 1 | 2-Amino-5-methylpyridine | Bromine, Acetic Acid | 2-Amino-3-bromo-5-methylpyridine | Direct bromination of the activated ring. |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Sodium nitrite, Sulfuric Acid, Water | 3-Bromo-5-methylpyridin-2(1H)-one | Diazotization of the amine followed by hydrolysis. chemicalbook.com |

| 3 | 3-Bromo-5-methylpyridin-2(1H)-one | Ethyl iodide, Base (e.g., K2CO3) | This compound | Williamson ether synthesis. |

Regioselective Bromination Strategies

The 2-ethoxy group is a strong activating group and an ortho-, para-director. In this case, it directs electrophilic attack to the 3- and 5-positions. The 5-methyl group is also an activating, ortho-, para-directing group. The combined directing effects of the 2-ethoxy and 5-methyl groups favor bromination at the 3-position.

A common reagent for such regioselective bromination is N-bromosuccinimide (NBS) in the presence of an initiator in an inert solvent. pipzine-chem.com Alternatively, elemental bromine in a suitable solvent like acetic acid can be employed. The reaction conditions can be tuned to achieve high selectivity. For example, the bromination of 2-ethoxypyridine (B84967) with NBS in carbon tetrachloride has been shown to yield 3-bromo-2-ethoxypyridine (B180952) selectively. pipzine-chem.com Similarly, the bromination of 5-methoxy-2-methylpyridine (B1356525) with bromine in acetic acid yields 3-bromo-5-methoxy-2-methylpyridine, highlighting the directing effect of the alkoxy group to the 3-position.

| Starting Material | Brominating Agent | Solvent | Product | Key Feature |

| 2-Ethoxy-5-methylpyridine | N-Bromosuccinimide (NBS) | Carbon tetrachloride | This compound | Selective electrophilic aromatic substitution at the activated C-3 position. pipzine-chem.com |

| 2-Ethoxy-5-methylpyridine | Bromine (Br2) | Acetic Acid | This compound | The electron-donating ethoxy and methyl groups direct bromination to the 3-position. pipzine-chem.com |

Etherification Reactions

The formation of the ether linkage at the C-2 position is another key transformation. This is typically achieved through a nucleophilic substitution reaction, where a 2-halopyridine or a 2-pyridone is reacted with an ethoxide source.

Starting from a 2-chloropyridine (B119429) derivative, such as 3-bromo-2-chloro-5-methylpyridine, the etherification can be carried out using sodium ethoxide in a suitable solvent like ethanol (B145695) or THF. lookchem.com The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr), which is facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Alternatively, if 3-bromo-5-methylpyridin-2(1H)-one is used as the precursor, an O-alkylation can be performed using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydride. This reaction follows the principles of the Williamson ether synthesis.

| Precursor | Reagents | Reaction Type | Product |

| 3-Bromo-2-chloro-5-methylpyridine | Sodium ethoxide, Ethanol | Nucleophilic Aromatic Substitution (SNAr) | This compound |

| 3-Bromo-5-methylpyridin-2(1H)-one | Ethyl iodide, Potassium carbonate | Williamson Ether Synthesis | This compound |

Advanced and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry and the development of catalytic methods have significantly influenced the design of synthetic routes, aiming for higher efficiency, reduced waste, and milder reaction conditions.

Green Chemistry Principles in Pyridine Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org For the synthesis of substituted pyridines, several green approaches have been developed that could be adapted for the preparation of this compound.

One notable method is the use of microwave-assisted organic synthesis (MAOS). acs.orgnih.gov Microwave irradiation can significantly shorten reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent. acs.orgnih.gov For instance, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation has been reported, offering excellent yields in a short duration. acs.orgnih.gov While a direct application to this compound has not been detailed, the principles of using microwave energy for the key bond-forming steps (e.g., etherification, C-C bond formation in building the pyridine ring) could be explored to develop a more sustainable synthesis.

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, where three or more reactants combine in a single pot to form a product that contains all or most of the atoms of the starting materials. researchgate.net The Hantzsch pyridine synthesis is a classic example of an MCR. researchgate.net Modern variations of MCRs, often catalyzed by environmentally benign catalysts, could potentially be designed to construct the this compound core in a more atom-economical fashion.

| Green Chemistry Approach | Potential Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Accelerating the etherification or bromination steps. | Reduced reaction times, higher yields, potential for solvent-free conditions. acs.orgnih.gov |

| Multicomponent Reactions | One-pot synthesis of the substituted pyridine core. | Increased atom economy, reduced number of synthetic and purification steps. researchgate.net |

| Use of Greener Solvents | Replacing hazardous solvents with more benign alternatives like water or ethanol. | Reduced environmental impact and improved safety profile. |

Catalytic Synthesis Approaches

The use of transition-metal catalysts has revolutionized the synthesis of complex organic molecules, including substituted pyridines. Catalytic methods often offer higher selectivity and efficiency compared to stoichiometric reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.comresearchgate.net While not directly applicable to the final structure of this compound, these methods are invaluable for creating precursors. For instance, a methyl group could be introduced onto a pyridine ring via a Suzuki coupling of a bromopyridine with a methylboronic acid derivative.

More relevant to the synthesis of the target molecule are catalytic C-H activation and C-N/C-O coupling reactions. Ruthenium-catalyzed reactions have been developed for the synthesis of 2-pyridones from 2-bromopyridines, which could serve as precursors for the ethoxylation step.

Furthermore, palladium-catalyzed amination and etherification reactions (e.g., Buchwald-Hartwig amination) have become standard methods for forming C-N and C-O bonds. While typically used for aryl halides, these methods can also be applied to heteroaryl halides like bromopyridines. A palladium-catalyzed approach could be envisioned for the ethoxylation of 3-bromo-2-chloropyridine, potentially offering milder conditions and higher functional group tolerance than traditional SNAr reactions.

| Catalytic Method | Potential Application | Catalyst Example |

| Suzuki-Miyaura Coupling | Synthesis of the 5-methylpyridine precursor. | Tetrakis(triphenylphosphine)palladium(0) mdpi.com |

| Buchwald-Hartwig Etherification | Ethoxylation of a 2-halopyridine precursor. | Palladium complexes with specialized phosphine (B1218219) ligands. |

| C-H Activation/Functionalization | Direct introduction of substituents onto the pyridine ring. | Rhodium or Ruthenium complexes. |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, incorporating essentially all atoms of the starting materials. scirp.org This approach offers significant advantages over traditional multi-step syntheses by reducing the number of synthetic and purification steps, thereby saving time, energy, and resources.

For the synthesis of a polysubstituted pyridine like this compound, a hypothetical one-pot approach could involve the condensation of a β-dicarbonyl compound, an alkynone, and an ammonium (B1175870) source, a method analogous to the Bohlmann-Rahtz pyridine synthesis. mdpi.com A modified three-component reaction could potentially bring together fragments that already contain the necessary methyl and ethoxy functionalities, with a subsequent bromination step integrated into the one-pot sequence.

The development of such a reaction would require careful selection of starting materials that could assemble the desired this compound scaffold. For instance, a suitably substituted enamine or enone could be employed as a precursor. The key challenge lies in achieving the desired regioselectivity for the placement of the bromo, ethoxy, and methyl groups on the pyridine ring.

Table 1: Representative One-Pot Syntheses of Substituted Pyridines

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Alkynone, 1,3-dicarbonyl compound, ammonium acetate | Alcoholic solvent, reflux | Polysubstituted pyridines | Good | mdpi.com |

| Acetophenone, [Bmim]Br3, 2-aminopyridine (B139424) | Na2CO3, solvent-free, room temperature | 2-Phenylimidazo[1,2-α]pyridines | 72-89 | nih.gov |

| N,N-dimethylacroleines, sulfonylacetonitriles, amines | KOH, i-PrOH/water | 3-Sulfonyl-2-aminopyridines | Excellent | organic-chemistry.org |

This table presents examples of one-pot syntheses for various pyridine derivatives to illustrate the potential of this methodology. Specific conditions for this compound would require experimental development.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. youngin.comnih.gov The use of microwave irradiation can accelerate reactions by efficiently heating the reactants, leading to faster reaction rates.

In the context of synthesizing this compound, microwave technology could be applied to several steps of a traditional synthesis to improve efficiency. For example, the ethoxylation of a 2-halopyridine precursor or the bromination of the 2-ethoxy-5-methylpyridine intermediate could be significantly accelerated. A one-pot, microwave-assisted Bohlmann-Rahtz procedure has been reported for the rapid and efficient synthesis of tri- and tetrasubstituted pyridines, which could be adapted for the target molecule. organic-chemistry.orgyoungin.com

The key advantages of this technique include precise temperature control and the ability to perform reactions in sealed vessels at elevated pressures, allowing for the use of low-boiling point solvents at higher temperatures.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Pyridine Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | High temperature, 2-step | 10-20 min, up to 98% | organic-chemistry.org |

| Synthesis of Pyrazolopyridines | 20 h, 38% | 8 min, 68-82% | beilstein-journals.org |

| Synthesis of N-alkylated 2-pyridones | 180 min, 65-77% | 15 min, 81-94% | beilstein-journals.org |

This table illustrates the significant rate enhancements and yield improvements achievable with microwave-assisted synthesis for related heterocyclic compounds.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, or solid-state synthesis, is a green chemistry approach that aims to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. scirp.orgsemanticscholar.org These reactions are typically carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of the neat reactants.

For the synthesis of this compound, a solvent-free approach could be envisioned for the bromination step. The reaction of 2-ethoxy-5-methylpyridine with a solid brominating agent, such as N-bromosuccinimide (NBS), could potentially be carried out under solvent-free conditions, possibly with gentle heating or mechanochemical mixing.

Additionally, multicomponent reactions for the synthesis of substituted pyridines have been successfully performed under solvent-free conditions, often utilizing solid acid catalysts like montmorillonite (B579905) K10 clay. scirp.orgscirp.orgsemanticscholar.org This approach combines the benefits of one-pot synthesis with the environmental advantages of avoiding organic solvents.

Table 3: Examples of Solvent-Free Synthesis of Pyridine Derivatives

| Reaction | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Cyclo condensation of ketones, aldehydes, and ammonium acetate | Montmorillonite K10 clay, 120 °C | 2,4,6-Triaryl pyridines | up to 97 | scirp.orgsemanticscholar.org |

| C–H functionalization of pyridine N-oxides and dialkylcyanamides | Halide-free, atom-economical | Pyridine-2-yl substituted ureas | 63–92 | youngin.com |

| Hantzsch-like condensation with 3-formylchromones | Wells-Dawson heteropolyacid, 80 °C | Functionalized pyridines | 60–99 | conicet.gov.ar |

This table highlights successful solvent-free syntheses of various pyridine compounds, demonstrating the feasibility of this green chemistry approach.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the final product are crucial steps in any synthetic procedure to ensure the desired level of purity. For a compound like this compound, which is expected to be a solid or a high-boiling liquid, several standard techniques can be employed. scirp.orgsemanticscholar.org

Column Chromatography: This is a versatile and widely used technique for the separation and purification of organic compounds. A solution of the crude reaction mixture is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation. For this compound, a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective. semanticscholar.org

Recrystallization: If the synthesized this compound is a solid, recrystallization is a powerful method for purification. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be used for purification. This method separates components of a liquid mixture based on differences in their boiling points.

Extraction: After the reaction is complete, an initial work-up procedure often involves liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. The crude product is dissolved in an organic solvent that is immiscible with water, and the solution is washed with water or an aqueous solution of an acid or base to remove impurities. The organic layer containing the product is then dried and the solvent is evaporated. semanticscholar.org

The choice of purification technique depends on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture. A combination of these techniques may be necessary to achieve the desired purity.

Spectroscopic and Structural Characterization of 3 Bromo 2 Ethoxy 5 Methylpyridine

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For substituted pyridines, the C=N and C=C stretching vibrations are typically observed in the 1615-1465 cm⁻¹ region. researchgate.net The presence of an ethoxy group introduces C-O stretching vibrations, while the methyl and bromo substituents also influence the vibrational frequencies of the pyridine (B92270) ring. The spectrum is a composite of these individual vibrations, providing a comprehensive molecular signature.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C=N stretching | 1615-1575 |

| C=C stretching | 1520-1465 |

| C-O stretching (ethoxy) | 1260-1000 |

| C-Br stretching | 680-515 |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of 3-Bromo-2-ethoxy-5-methylpyridine, Raman spectroscopy can provide valuable information about the pyridine ring vibrations and the C-Br bond. The combination of FT-IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy of this compound reveals distinct signals for the protons on the pyridine ring, the ethoxy group, and the methyl group. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating ethoxy group. Protons on a pyridine ring typically appear in the range of 7.0-8.5 ppm. The ethoxy group will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, while the methyl group on the ring will appear as a singlet.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern |

| Pyridine Ring Protons | 7.0 - 8.5 | Singlet, Doublet |

| Ethoxy (-OCH₂-) | ~4.4 | Quartet |

| Ring Methyl (-CH₃) | ~2.3 | Singlet |

| Ethoxy (-CH₃) | ~1.4 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups. The carbon atom bonded to the bromine (C3) will be significantly shifted, as will the carbon bonded to the ethoxy group (C2). The carbon atoms of the pyridine ring typically resonate between 120 and 150 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C2 (C-O) | ~160 |

| C6 | ~147 |

| C4 | ~138 |

| C5 (C-CH₃) | ~130 |

| C3 (C-Br) | ~110 |

| Ethoxy (-CH₂) | ~62 |

| Ring Methyl (-CH₃) | ~17 |

| Ethoxy (-CH₃) | ~14 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₀BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). docbrown.info This results in two peaks of nearly equal intensity, two mass units apart (M and M+2).

X-ray Crystallography for Solid-State Structure Determination

As of the latest available scientific literature and crystallographic databases, a complete X-ray crystal structure determination for this compound has not been reported. Consequently, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and specific intramolecular bond lengths and angles, are not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can deduce the arrangement of atoms, yielding a detailed molecular structure.

For a compound like this compound, a crystallographic analysis would reveal:

Molecular Conformation: The precise spatial orientation of the ethoxy and methyl groups relative to the pyridine ring.

Bond Lengths and Angles: Exact measurements of the distances between atoms (e.g., C-Br, C-O, C-N bonds) and the angles between them. This data is crucial for understanding the bonding within the molecule.

Intermolecular Interactions: How individual molecules of this compound pack together in the crystal lattice. This includes identifying any non-covalent interactions such as halogen bonding, hydrogen bonding, or π-stacking, which influence the physical properties of the solid. pipzine-chem.com

Planarity of the Pyridine Ring: Confirmation of the degree of planarity of the pyridine ring system.

Without experimental data, any discussion of the solid-state structure remains speculative and based on the known structures of related pyridine derivatives. The spatial arrangement of the bromine atom and other substituents on the pyridine ring is known to influence the packing of molecules in the crystal lattice, which in turn affects physical properties like the melting point. pipzine-chem.com

Should a crystallographic study of this compound be published, the following tables would be populated with the specific experimental findings.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₈H₁₀BrNO |

| Formula weight | 216.08 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Å, α = Data not available °b = Data not available Å, β = Data not available °c = Data not available Å, γ = Data not available ° |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated, g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

**Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) **

| Bond/Angle | Length (Å) / Angle (°) |

| Br(1)-C(3) | Data not available |

| C(2)-O(1) | Data not available |

| O(1)-C(ethyl) | Data not available |

| N(1)-C(2) | Data not available |

| N(1)-C(6) | Data not available |

| C(5)-C(methyl) | Data not available |

| N(1)-C(2)-C(3) | Data not available |

| C(2)-C(3)-C(4) | Data not available |

| C(3)-C(4)-C(5) | Data not available |

| C(4)-C(5)-C(6) | Data not available |

| C(5)-C(6)-N(1) | Data not available |

| C(6)-N(1)-C(2) | Data not available |

Computational and Theoretical Investigations of 3 Bromo 2 Ethoxy 5 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules. nih.gov DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This provides the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

For a molecule like 3-Bromo-2-ethoxy-5-methylpyridine, with a flexible ethoxy group, conformational analysis is crucial. This involves calculating the energy of the molecule as a function of the rotation around one or more single bonds. By mapping the potential energy surface, the most stable conformer (the global minimum) and other low-energy conformers can be identified. For instance, a potential energy surface scan for the analogous compound 3-bromo-2-hydroxypyridine (B31989) was performed by rotating the dihedral angle of the hydroxyl group to find its most stable orientation. nih.gov A similar procedure for this compound would involve rotating the C-O bond of the ethoxy group to determine its preferential orientation relative to the pyridine (B92270) ring.

Below is an illustrative table of optimized geometrical parameters that would be expected from a DFT calculation on this compound, based on typical values for substituted pyridines.

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-Br | ~1.88 Å |

| Bond Length | C5-C(CH3) | ~1.51 Å |

| Bond Length | C2-O | ~1.36 Å |

| Bond Length | O-C(ethyl) | ~1.44 Å |

| Bond Angle | C3-C2-Br | ~118° |

| Bond Angle | N1-C2-O | ~115° |

| Bond Angle | C4-C5-C(CH3) | ~121° |

| Dihedral Angle | N1-C2-O-C(ethyl) | Varies (determined by conformational analysis) |

Note: These are estimated values. Actual values would be determined by specific DFT calculations.

After geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the molecule's infrared (IR) and Raman spectra. scispace.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. For complex molecules, a detailed assignment of vibrational modes is often achieved using Potential Energy Distribution (PED) analysis. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals provide insight into the molecule's ability to donate or accept electrons, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate an electron. mdpi.com Therefore, regions of the molecule where the HOMO is localized are susceptible to electrophilic attack. In substituted pyridines, the HOMO is often characterized by a delocalized π-system spread across the pyridine ring and its substituents. For the related compound 3-bromo-2-hydroxypyridine, the HOMO is located around all the carbon atoms of the pyridine ring, indicating a delocalized π character. mdpi.com A similar distribution would be expected for this compound.

The LUMO is the lowest energy orbital that is devoid of electrons. It represents the ability of a molecule to accept an electron. mdpi.com Regions where the LUMO is localized are prone to nucleophilic attack. The LUMO orbitals in pyridine derivatives are typically of a π* antibonding character. In the case of 3-bromo-2-hydroxypyridine, the LUMO orbitals are spread across the entire pyridine ring and the oxygen atom, suggesting that an incoming electron would be delocalized over this region. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. mdpi.com

From the HOMO and LUMO energies, other quantum chemical descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness.

Interactive Table: Calculated FMO Properties and Reactivity Descriptors (Based on data for the analogous compound 3-bromo-2-hydroxypyridine in the gas phase) mdpi.com

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | E_HOMO | - | -7.467 |

| LUMO Energy | E_LUMO | - | -0.682 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.785 |

| Ionization Potential | I | -E_HOMO | 7.467 |

| Electron Affinity | A | -E_LUMO | 0.682 |

| Electronegativity | χ | (I + A) / 2 | 4.0745 |

| Chemical Potential | μ | -(I + A) / 2 | -4.0745 |

| Hardness | η | (I - A) / 2 | 3.3925 |

| Softness | S | 1 / (2η) | 0.147 |

Note: These values are for 3-bromo-2-hydroxypyridine and serve as an illustration of the data that would be obtained for this compound. mdpi.com The small energy gap observed for the analogue suggests significant charge transfer character and high chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The oxygen atom of the ethoxy group would also exhibit a region of negative potential, albeit less intense than that of the ring nitrogen.

Conversely, the hydrogen atoms of the methyl and ethoxy groups, as well as the region around the bromine atom, would display positive electrostatic potential, making them potential sites for nucleophilic interaction. The carbon atoms of the pyridine ring would have varying potentials influenced by the attached substituents. The bromine atom, being electronegative, will draw electron density, but its larger size can also lead to a region of positive potential on its outermost surface, known as a σ-hole, which can participate in halogen bonding.

In a study of substituted pyridines, it was found that the depth and accessibility of the minimum in the MEP around the heterocyclic nitrogen are key indicators of its reactivity. nih.gov For instance, in aminopyridines, the position of the amino group significantly influences the MEP and, consequently, the susceptibility to N-oxidation. nih.gov While no specific MEP data for this compound is publicly available, the principles from studies on other substituted pyridines, such as pyridine-3-carbonitrile (B1148548) derivatives, can be applied to predict its reactivity profile. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This method allows for the quantification of electron delocalization and charge transfer between orbitals, which are crucial for understanding molecular stability and reactivity. youtube.com

In this compound, NBO analysis would reveal the nature of the various bonds (C-C, C-N, C-H, C-O, C-Br) and the hybridization of the constituent atoms. The analysis would quantify the electron density in the sigma (σ) and pi (π) bonds of the pyridine ring, as well as the lone pairs on the nitrogen and oxygen atoms.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions stabilize the molecule. For this compound, significant interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C and C-Br bonds. Similarly, the lone pairs of the oxygen atom in the ethoxy group would interact with the antibonding orbitals of the C-O and C-C bonds. These delocalizations are described as second-order perturbation theory analysis of the Fock matrix and provide a quantitative measure of the interaction energy. uni-muenchen.de

NBO analysis of related substituted pyridines has shown that the electronic effects of different substituents significantly influence the charge distribution and bonding within the pyridine ring. researchgate.net For example, in a study on 1-methyl-2,6-diphenyl-piperidin-4-one, NBO analysis was used to understand the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. orientjchem.org

Thermodynamic Properties Calculation for this compound

Computational chemistry allows for the prediction of various thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using methods like Density Functional Theory (DFT) in conjunction with an appropriate basis set.

The calculated thermodynamic properties for this compound would provide valuable information about its stability and the energetics of reactions in which it participates. For instance, the standard enthalpy of formation (ΔHf°) indicates the energy change when the compound is formed from its constituent elements in their standard states. The entropy (S°) is a measure of the molecular disorder, and the Gibbs free energy of formation (ΔGf°) determines the spontaneity of its formation.

Table 1: Representative Calculated Thermodynamic Properties of Substituted Pyridines (Illustrative)

| Property | Pyridine | 2-methoxypyridine (analogue) | 3-bromopyridine (analogue) |

| Enthalpy of Formation (gas, kJ/mol) | 140.4 nist.gov | Value not available | Value not available |

| Entropy (gas, J/mol·K) | 276.7 nist.gov | Value not available | Value not available |

| Heat Capacity (liquid, J/mol·K) | 133.0 nist.gov | Value not available | Value not available |

Note: This table is illustrative and provides a framework for the types of thermodynamic data that can be calculated. Specific values for this compound and its analogues would require dedicated computational studies.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the molecular wavefunction that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Key quantum chemical descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. They can be approximated from HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO).

Electronegativity (χ), Hardness (η), and Softness (S): These global reactivity indices are calculated from IP and EA (or HOMO and LUMO energies). Electronegativity (χ = (IP+EA)/2) measures the molecule's ability to attract electrons. Hardness (η = (IP-EA)/2) measures its resistance to charge transfer. Softness (S = 1/η) is the reciprocal of hardness.

Electrophilicity Index (ω): This index (ω = χ²/2η) quantifies the electrophilic character of a molecule.

Table 2: Representative Quantum Chemical Descriptors for Substituted Pyridines (Illustrative)

| Descriptor | Pyridine | 2-chloropyridine (B119429) (analogue) | 3-methylpyridine (analogue) |

| HOMO Energy (eV) | -9.67 | -9.77 | -9.38 |

| LUMO Energy (eV) | 0.49 | 0.05 | 0.62 |

| HOMO-LUMO Gap (eV) | 10.16 | 9.82 | 10.00 |

| Electronegativity (χ, eV) | 4.59 | 4.86 | 4.38 |

| Hardness (η, eV) | 5.08 | 4.91 | 5.00 |

Note: The values in this table are illustrative and taken from various computational studies on substituted pyridines. The actual values for this compound would need to be calculated.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify stationary points, including reactants, products, intermediates, and transition states. nih.gov

For this compound, computational methods could be employed to study various types of reactions, such as:

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609). However, the activating methyl and ethoxy groups would influence the regioselectivity of such reactions. Computational studies could determine the most likely sites of substitution by calculating the energies of the intermediate sigma complexes.

Nucleophilic Aromatic Substitution: The bromo substituent at the 3-position could potentially undergo nucleophilic substitution, although such reactions are generally more facile at the 2- and 4-positions of the pyridine ring. The presence of the ethoxy group at the 2-position could influence the feasibility of this reaction.

Reactions at the Substituents: The ethoxy and methyl groups can also be sites of reaction. For example, the ethoxy group could be cleaved under certain conditions.

To study these mechanisms, computational chemists would typically use methods like DFT to locate the transition state structures and calculate the activation energies. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products. smu.edu Such studies provide a step-by-step description of bond-breaking and bond-forming processes. For instance, computational studies on the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have provided detailed insights into the catalytic cycle and the role of ligands. rsc.org While no specific mechanistic studies on this compound are published, the established computational methodologies can be readily applied to investigate its chemical transformations.

Reactivity and Synthetic Transformations of 3 Bromo 2 Ethoxy 5 Methylpyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 3-Bromo-2-ethoxy-5-methylpyridine is a challenging transformation. The pyridine ring is inherently electron-deficient, which generally favors nucleophilic attack, particularly at the C2 and C4 positions, as this allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom. stackexchange.com However, in this specific molecule, the strong electron-donating effects of the C2-ethoxy group and the C5-methyl group increase the electron density of the ring, thereby deactivating it towards nucleophilic attack.

Direct displacement of the C3-bromide by a nucleophile via a traditional SNAr mechanism is generally unfavorable because attack at the C3 position does not allow for direct resonance stabilization of the negative charge onto the nitrogen atom. stackexchange.com For a substitution to occur, harsh reaction conditions or alternative mechanisms are typically required.

One such alternative is the formation of a pyridyne intermediate. In a closely related substrate, 3-chloro-2-ethoxypyridine, treatment with a strong base like lithium diisopropylamide (LDA) followed by reaction with organomagnesium reagents leads to the formation of a 3,4-pyridyne. This highly reactive intermediate is then trapped by nucleophiles, resulting in a regioselective 3,4-difunctionalization of the pyridine ring. This strategy highlights a powerful, albeit indirect, method for achieving nucleophilic substitution on such systems.

Cross-Coupling Reactions

The carbon-bromine bond at the C3 position is the most common site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, pairing an organoboron species with an organic halide. libretexts.org For this compound, the C3-Br bond can be effectively coupled with various aryl- or vinyl-boronic acids or their esters. The reaction typically requires a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The electron-rich nature of the substituted pyridine ring can make the initial oxidative addition step of the catalytic cycle challenging. However, the use of electron-rich, bulky phosphine ligands can facilitate this process. libretexts.org

While specific examples for this compound are not extensively documented in readily available literature, numerous precedents exist for the Suzuki-Miyaura coupling of other 3-bromopyridines and electron-rich bromo-heterocycles, demonstrating the feasibility of this transformation. beilstein-journals.orgresearchgate.net The reaction conditions often need to be optimized, particularly the choice of catalyst, ligand, and base, to achieve high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines (Analogous Systems)

| Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | i-PrOH/H₂O | High | researchgate.net |

| 3',5'-Dibromopyridinium N-(2'-azinyl)aminide | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Good | beilstein-journals.org |

This table presents data from analogous systems to illustrate typical reaction conditions.

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki reaction, the C3-bromo substituent readily participates in a variety of other palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnumberanalytics.com The reaction is catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, in the presence of a strong base such as sodium tert-butoxide. This method provides direct access to 3-amino-2-ethoxy-5-methylpyridine derivatives, which are valuable intermediates in medicinal chemistry. The choice of ligand is critical to overcome the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst. chemspider.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the C3 position and a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira protocol uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This transformation is highly valuable for introducing alkynyl moieties, which can serve as handles for further synthetic manipulations, such as in the construction of complex heterocyclic systems or functional materials. scirp.orgnih.gov Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown that high yields can be achieved using catalysts like Pd(CF₃COO)₂ with PPh₃ and CuI. scirp.org

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene to form a new substituted alkene. organic-chemistry.orgwikipedia.org This reaction typically uses a palladium catalyst and a base, and is effective for creating vinylated pyridine derivatives. nih.govthieme-connect.de The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring arylation at the less substituted carbon of the alkene and yielding the E-isomer. organic-chemistry.org

Ligand Design for Cross-Coupling Catalysis

The success of palladium-catalyzed cross-coupling reactions with substrates like this compound is highly dependent on the choice of ligand. Heteroaromatic substrates can be challenging due to the potential for the ring's heteroatom to coordinate to the palladium center, inhibiting catalytic activity. researchgate.net

To overcome these challenges, specialized ligands have been developed:

Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective. nih.govnih.gov Their large steric bulk promotes the formation of monoligated, 12-electron L₁Pd(0) species, which are highly reactive in the oxidative addition step. nih.gov Their strong electron-donating character also facilitates this key step, particularly with electron-rich or less reactive aryl halides. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs are another class of powerful ligands for cross-coupling. They are strong σ-donors, often more so than phosphines, and form very stable complexes with palladium. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) have been successfully employed in various cross-coupling reactions, including those involving challenging substrates. nih.gov

The rational design and screening of these ligand types are crucial for optimizing reaction conditions, often enabling reactions to proceed at lower temperatures and with lower catalyst loadings. organic-chemistry.orgnih.gov

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho metalation (DoM) and halogen-metal exchange are powerful strategies for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org

For this compound, two primary pathways can be envisioned upon treatment with a strong organolithium base like n-butyllithium (n-BuLi):

Halogen-Metal Exchange: The bromine atom at C3 can be swapped for lithium. This is a common reaction for aryl bromides and typically occurs rapidly at low temperatures (e.g., -78 °C). core.ac.ukresearchgate.net The resulting 3-lithio-2-ethoxy-5-methylpyridine is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C3 position.

Directed ortho Metalation (DoM): The C2-ethoxy group can act as a directed metalation group (DMG). baranlab.orgharvard.edu The oxygen atom coordinates to the lithium base, directing deprotonation to an adjacent ortho position. In this molecule, the only available ortho position to the ethoxy group is C3, which is already substituted with bromine. The next most likely site for deprotonation would be ortho to the pyridine nitrogen, but this is less favored in the presence of the stronger DMG. However, the C2-ethoxy group could potentially direct lithiation to the C4 position if the base is sufficiently hindered and halogen-metal exchange is slow. Studies on 2-alkoxypyridines show that lithiation can be directed to specific positions depending on the reagents used. harvard.edu

Given these possibilities, the reaction outcome is often dependent on the specific base, solvent, and temperature. For instance, using n-BuLi at low temperature in THF would likely favor rapid halogen-metal exchange at C3. The use of a lithium amide base like LDA, which is less prone to exchange, might favor deprotonation at the most acidic ring position, which would be C4, influenced by the directing effect of the C2-ethoxy group.

Table 2: Potential Functionalization via Metalation/Lithiation

| Reaction Type | Reagent 1 | Reagent 2 (Electrophile) | Position Functionalized | Product Type |

|---|---|---|---|---|

| Halogen-Metal Exchange | n-BuLi, -78°C | DMF | C3 | 3-Formyl-2-ethoxy-5-methylpyridine |

| Halogen-Metal Exchange | n-BuLi, -78°C | CO₂ | C3 | 2-Ethoxy-5-methylpyridine-3-carboxylic acid |

| Halogen-Metal Exchange | n-BuLi, -78°C | (CH₃)₃SiCl | C3 | 3-(Trimethylsilyl)-2-ethoxy-5-methylpyridine |

This table outlines plausible reactions based on established principles of organolithium chemistry.

Electrophilic Aromatic Substitution Considerations

While the pyridine ring is generally considered electron-deficient and resistant to electrophilic aromatic substitution (EAS), the presence of strong activating groups can render the reaction feasible. unizin.orglumenlearning.comlibretexts.org In this compound, the ring is endowed with two powerful activating, ortho, para-directing groups: the C2-ethoxy and the C5-methyl. The C3-bromo group is a deactivator but is also an ortho, para-director. unizin.orglibretexts.org

The regiochemical outcome of an EAS reaction is determined by the combined directing effects of all substituents.

C2-Ethoxy group (strong activator): Directs incoming electrophiles to the ortho (C3) and para (C6) positions.

C5-Methyl group (weak activator): Directs to the ortho (C4, C6) and para (C2) positions.

C3-Bromo group (weak deactivator): Directs to the ortho (C2, C4) and para (C6) positions.

Considering these effects synergistically:

Position C6: Is activated by both the ethoxy (para) and methyl (ortho) groups.

Position C4: Is activated by the methyl (ortho) and bromo (ortho) groups.

Positions C2, C3, and C5 are already substituted.

The C2-ethoxy group is the most powerful activating group, and its influence will likely dominate. Its para-directing effect strongly favors substitution at C6. The C5-methyl group also directs to C6. Therefore, electrophilic attack is most likely to occur at the C6 position . The C4 position is another potential site, but activation from the methyl and bromo groups is weaker than the combined activation at C6. The steric hindrance around C4 (between the bromo and methyl groups) might also disfavor attack at this position compared to the more accessible C6 position.

Derivatization Strategies for Building Complex Molecular Architectures

The strategic position of the bromine atom on the pyridine ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecules, particularly those containing biaryl or aryl-amine linkages. Key derivatization strategies include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, the bromine atom at the 3-position can be readily displaced and coupled with a variety of aryl or heteroaryl boronic acids. nih.govmdpi.com This reaction is highly tolerant of various functional groups and often proceeds with high yields. nih.gov

The general scheme for the Suzuki coupling of this compound involves reacting it with an arylboronic acid (Ar-B(OH)₂) using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water). nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 3-Aryl-2-ethoxy-5-methylpyridine |

This table illustrates a generalized Suzuki-Miyaura reaction. Specific conditions and yields depend on the nature of the arylboronic acid used. Studies on similar bromopyridine derivatives have shown moderate to good yields for this type of transformation. nih.govresearchgate.net

Research on structurally related compounds, such as 5-bromo-2-methylpyridin-3-amine, has demonstrated efficient Suzuki coupling with a range of arylboronic acids, affording the corresponding biaryl products in good yields. nih.gov These studies support the utility of the bromopyridine core in constructing complex molecular frameworks. beilstein-journals.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. organic-chemistry.org This palladium-catalyzed cross-coupling reaction pairs an aryl halide with an amine. organic-chemistry.orgresearchgate.net In the case of this compound, the bromine atom can be substituted with a wide variety of primary or secondary amines to generate the corresponding 3-amino-2-ethoxy-5-methylpyridine derivatives.

This reaction typically employs a palladium catalyst, often in combination with a specialized phosphine ligand (e.g., BINAP, Xantphos), and a strong base such as sodium tert-butoxide (NaOt-Bu). chemspider.comresearchgate.net The choice of ligand is crucial and can significantly influence the reaction's efficiency and scope. organic-chemistry.org

Table 2: Representative Buchwald-Hartwig Amination Reaction

| Reactant A | Reactant B | Catalyst/Ligand | Base | Product |

| This compound | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(2-ethoxy-5-methylpyridin-3-yl)-R¹,R²-amine |

This table presents a generalized Buchwald-Hartwig amination. The reaction conditions, particularly the choice of ligand and base, are critical for success. Research on other bromopyridines has shown that this method is highly effective for synthesizing a diverse range of N-arylpyridines. researchgate.netchemspider.com

The versatility of the Buchwald-Hartwig amination allows for the introduction of various nitrogen-containing moieties, which is of significant interest in the development of new pharmaceutical agents. For example, the reaction of 2-bromopyridines with volatile amines has been successfully developed, providing an efficient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. researchgate.net The principles of these reactions are directly applicable to the derivatization of this compound.

Applications and Advanced Materials Chemistry of 3 Bromo 2 Ethoxy 5 Methylpyridine Scaffolds

3-Bromo-2-ethoxy-5-methylpyridine as a Versatile Synthetic Intermediate

This compound is a halogenated and functionalized pyridine (B92270) derivative recognized for its utility as a versatile building block in the synthesis of more complex molecules. chemimpex.com Its structure, featuring a reactive bromine atom, an ethoxy group, and a methyl group on the pyridine ring, makes it a valuable intermediate in several fields, including pharmaceuticals, agrochemicals, and materials science. chemimpex.compipzine-chem.com

The presence of the bromine atom at the 3-position provides a key site for various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This reactivity is crucial in the development of new biologically active compounds. chemimpex.com In the chemical industry, it serves as a precursor for the synthesis of various fine chemicals. pipzine-chem.com For instance, it can be incorporated into the structure of high-performance coatings to enhance properties like film formation and corrosion resistance. pipzine-chem.com Its chemical characteristics are also utilized in the synthesis of fragrances and essences, contributing to the formulation of unique and stable scents. pipzine-chem.com

In the realm of drug discovery, the unique substitution pattern of this compound makes it a candidate for creating novel therapeutic agents. pipzine-chem.com Similarly, in agrochemical research, it is a key intermediate for developing new crop protection agents. chemimpex.com Specifically, it has shown inhibitory activity against certain crop pathogens, suggesting its potential as a scaffold for novel fungicides. pipzine-chem.com The demand for new and specialized intermediates in the chemical industry positions this compound as a compound with significant potential for creating functional materials for electronics and other advanced applications. pipzine-chem.com

Pyridine Derivatives in Materials Science

The pyridine ring is a fundamental heterocyclic scaffold that plays a significant role in materials science due to its electronic properties and ability to coordinate with metal ions. mdpi.commdpi.com Its derivatives are widely employed as building blocks for a vast range of functional materials, from supramolecular assemblies to advanced polymers. acs.orgmdpi.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a strong ligand for metal ions, which is a cornerstone of its application in coordination chemistry and materials science. alfachemic.com

Pyridine-based ligands are instrumental in the field of supramolecular chemistry, where they are used to direct the self-assembly of complex, well-defined architectures through coordination with metal ions. rsc.orgoup.com The predictable coordination geometry of pyridine derivatives with transition metals, such as palladium(II), allows for the construction of discrete polynuclear species like macrocycles, cages, and catenanes. oup.com

Researchers have demonstrated that linking pyridine units through various spacers creates ligands capable of forming sophisticated supramolecular structures. For example, linear bipyridine ligands can coordinate to the cis-protected sites of palladium complexes to form macrocyclic squares. oup.com The use of chiral pyridine-type ligands, which can be synthesized from natural products, allows for the creation of enantiopure mononuclear and polynuclear self-assembled species. chimia.ch Furthermore, macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to self-assemble with transition metal ions and can form nanotube structures in the solid state. rsc.org The rich coordination chemistry of pyridine compounds enables the layer-by-layer deposition of molecular assemblies on surfaces, creating functional materials with tailored electrochemical and electrochromic properties. acs.org

Table 1: Examples of Supramolecular Structures from Pyridine-Based Ligands

| Ligand Type | Metal Ion | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 4,4'-Bipyridine | Pd(II) | Macrocyclic square | oup.com |

| Flexible bridging ligands | Pd(II) | Macrocyclic dinuclear complexes | oup.com |

| Tridentate ligands | Pd(II) | Three-dimensional cagelike hosts | oup.com |

| 2,6-di{pyrazol-3-yl}pyridine (3-bpp) | Fe(II) | Spin-crossover complex | rsc.org |

Pyridine and its derivatives are extensively used as organic linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.commdpi.com These materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis. mdpi.comnih.gov Carboxylate-functionalized pyridines are particularly common linkers, leading to MOFs with diverse pore sizes and shapes. mdpi.comnih.gov

The introduction of pyridine-based ligands can significantly influence the resulting structure and properties of the framework. For instance, 2-pyridyl oximes have been used in combination with other linkers like 1,2,4,5-benzene tetracarboxylic acid to create novel CPs and the first MOFs based on this type of ligand. mdpi.com Similarly, pyridine-2,3-dicarboxylic acid N-oxide has been successfully incorporated into coordination polymeric frameworks, yielding materials with varied topologies, including 3D frameworks and 2D chiral grids. acs.org In some cases, the introduction of pyridine can induce a structural transformation; for example, adding pyridine to a reaction mixture led to the reconfiguration of a 3D MOF into ultrathin 2D MOF nanosheets, which exhibited enhanced catalytic activity for the oxygen evolution reaction. rsc.org

Table 2: Pyridine Derivatives in Coordination Polymers and MOFs

| Pyridine Derivative | Metal Ion(s) | Framework Type | Key Feature/Application | Reference |

|---|---|---|---|---|

| 2-Methyl pyridyl ketoxime | Cu(II) | MOF | Novel 3,4,5,8-c net topology, selective for Fe(III) ion adsorption | mdpi.com |

| Pyridine-2,3-dicarboxylic acid N-oxide | Various (Mn, Co, Ni, Cu, Zn, Cd) | CP/MOF | Diverse topologies (1D, 2D, 3D), potential photoactive materials | acs.org |

| Pyridine | Co(II), Fe(III) | 2D MOF | Structural reconfiguration from 3D to 2D, enhanced OER catalysis | rsc.org |

The ability of pyridine derivatives to act as ligands for transition metals is fundamental to their use in coordination chemistry and catalysis. alfachemic.com Pyridine is typically a monodentate ligand that forms stable complexes with a wide range of metals. alfachemic.com These complexes often serve as precursors or active catalysts in various organic transformations. wikipedia.org

For example, palladium(II) complexes with functionalized pyridine ligands have proven to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org Titanium-pyridine complexes can catalyze the polymerization of olefins and alkynes, as well as intramolecular hydroamination reactions. alfachemic.com Rhodium(I) and Rhodium(III) pyridine complexes are effective for the hydroformylation of ethylene (B1197577) hydrocarbons. alfachemic.com The electronic properties of the pyridine ligand can be tuned by adding substituents, which in turn affects the catalytic activity of the metal complex. acs.org Pyridonate ligands, the deprotonated form of hydroxypyridines, are particularly versatile, offering multiple binding modes (κ- and μ-) that make them attractive for synthesizing polynuclear clusters and developing catalysts for reactions like transfer hydrogenation and hydroelementation. rsc.org

Table 3: Catalytic Applications of Pyridine-Metal Complexes

| Metal | Pyridine Ligand Type | Catalytic Reaction | Reference |

|---|---|---|---|

| Titanium | Pyridine | Olefin/Alkyne Polymerization, Hydroamination | alfachemic.com |

| Rhodium | Pyridine | Hydroformylation | alfachemic.com |

| Rhenium | Pyridine | Hydrogenation of cyclohexene | alfachemic.com |

| Palladium | Substituted Pyridines | Suzuki-Miyaura & Heck cross-coupling | acs.org |

| Iridium | Pyridine | Hydrogenation (Crabtree's catalyst) | wikipedia.org |

Applications in Agrochemical Research

Pyridine-based compounds are a cornerstone of modern agrochemical research, forming the structural basis for a wide array of fungicides, insecticides, and herbicides. researchgate.net The pyridine ring is a key pharmacophore that is present in numerous commercial pesticides due to its favorable biological activity and the ease with which its derivatives can be synthesized and modified. researchgate.netchempanda.com The development of novel pyridine-based agrochemicals is a continuous effort aimed at overcoming pest resistance and improving crop yields. acs.orgresearchgate.net

The structural versatility of the pyridine scaffold has led to the discovery and commercialization of active ingredients across all major classes of pesticides. researchgate.netchempanda.com

Herbicides: Pyridine carboxylic acid compounds are a major class of herbicides that mimic natural plant growth hormones called auxins, leading to abnormal growth and death in susceptible broadleaf weeds. vt.eduvt.edu Notable examples include picloram, clopyralid, and aminopyralid. vt.edu These herbicides are valued for their effectiveness and persistence, which allows for long-term weed control. vt.edu Research continues to produce new pyridine-based herbicides, such as those based on the isothiazolo[3,4-b]pyridine (B8289327) scaffold. google.com